1-Bromo-2-Chlorotetrafluoroethane

説明

1-Bromo-2-Chlorotetrafluoroethane, also known as Halothane®, is a compound that has been extensively studied due to its various applications, including its use in organic synthesis and its interesting molecular structure. The compound is known for its reactivity and has been utilized in the synthesis of diverse chemical structures, such as sulfides and heterocycles . Its molecular structure has been analyzed using techniques like electron diffraction, revealing the presence of isomeric forms and providing insights into bond distances and angles .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1-bromo-1-lithioethene, a reagent that can be used in organic synthesis, has been prepared on a preparative scale. This reagent shows clean 1,2-addition with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols and various 1-substituted 1-bromoethene products . Another study describes the synthesis of 1-chloro-2,2,2-trifluoroethyl sulfides from 1-bromo-1-chloro-2,2,2-trifluoroethane and thiols, demonstrating the compound's utility in forming biologically active heterocycles .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-2-Chlorotetrafluoroethane has been a subject of interest. For example, the structure of 1,2-difluorotetrachloroethane was studied, revealing the existence of trans and gauche isomeric forms and providing detailed measurements of interatomic distances and valency angles . Additionally, the conformational compositions of related halogenated compounds have been determined using gas-phase electron diffraction and ab initio calculations, which offer insights into the stability of different conformers .

Chemical Reactions Analysis

The chemical reactivity of Halothane® has been explored in various studies. Photoexcitation experiments have shown the dynamics of C-Br and C-Cl bond rupture, indicating the formation of bromine and chlorine atoms in both ground and excited states . The positive ion chemistry of ionized Halothane® has also been mapped, revealing reactions such as HF elimination and halide transfer processes . Additionally, the decomposition of the compound under laser-powered homogeneous conditions has been investigated, leading to the formation of halobutenes and haloethanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of Halothane® and related compounds have been characterized through different analytical techniques. The vibrational spectra of bromofluoromethane have been studied, providing a complete set of anharmonicity constants and molecular structure calculations . The rotational isomerism of 1-chlorotetrafluoro-2-iodoethane and 1-bromotetrafluoro-2-iodoethane has been examined, revealing the presence of trans and gauche forms and the energy differences between them .

科学的研究の応用

Ion Chemistry in Air Plasma

1-Bromo-1-chloro-2,2,2-trifluoroethane (a variant of 1-Bromo-2-Chlorotetrafluoroethane) has been explored in the context of air plasma at atmospheric pressure using atmospheric pressure chemical ionization mass spectrometry (APCI-MS). This research found that at low declustering energies, the ionized dimer M(+.)M was the major positive ion observed, suggesting potential applications in atmospheric chemistry and mass spectrometry analysis (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Building Block for Fluorine Compounds

1-Bromo-1-chloro-2,2,2-trifluoroethane has been reviewed for its synthetic applications, particularly in the preparation of fluorine, and CF3 group containing compounds. This research highlights its utility in organometallic and free radical reactions, marking it as a versatile building block in fluorine chemistry (Dmowski, 2011).

Conformational Equilibrium and Rotational Isomerism

The rotational isomerism of 1-bromo-2-chloroethane, a closely related compound, was studied using Raman and ultrasonic spectroscopy. This research provides insights into the conformational equilibrium between rotational isomers, which could be relevant for understanding the molecular dynamics of similar halogenated compounds (Koda, Matsui, & Nomura, 1989).

Photodissociation Dynamics

The photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (another variant of 1-Bromo-2-Chlorotetrafluoroethane) have been explored near 234 nm. This research provides valuable data on the bond scission dynamics under UV light, which is essential for understanding the photostability and photoreactivity of halogenated compounds (Saha et al., 2013).

Infrared Spectroscopy of Rotational Isomers

A study on 1-chlorotetrafluoro-2-iodoethane and1-bromotetrafluoro-2-iodoethane, related to 1-Bromo-2-Chlorotetrafluoroethane, utilized infrared spectroscopy to calculate conformational potential energy as a function of internal rotation. This research helps understand the stable and less stable isomers of such compounds, contributing to molecular spectroscopy and structure determination (Serboli & Minasso, 1971).

Ozone Formation Potential

A study on 1-Bromo-propane, closely related to 1-Bromo-2-Chlorotetrafluoroethane, examined its ozone formation potential, highlighting the unique smog formation chemistry due to the presence of bromine. Such studies are crucial for understanding the environmental impact of halogenated compounds (Whitten et al., 2003).

Microwave-Assisted Preparation of Alkenes

Research on the microwave-assisted preparation of 2-bromo-1-alkenes from 1-alkynes, using a reagent system including LiBr, illustrates the potential of 1-Bromo-2-Chlorotetrafluoroethane in synthetic organic chemistry, particularly in creating complex organic structures (Bunrit, Ruchirawat, & Thongsornkleeb, 2011).

Metabolites of Halothane in Man

Investigation into the urinary metabolites of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in humans offered insights into halothane metabolism and potential hepatotoxicity, relevant for medical research and pharmacokinetics (Cohen et al., 1975).

Thermodynamic Behavior in Mixtures

A study on the thermodynamic behavior of mixtures containing 1-bromo-1-chloro-2,2,2-trifluoroethane and various chloromethanes provided insights into excess molar volumes and vapour-liquid equilibria, crucial for chemical engineering and material science applications (Hnedkovsky, Dohnal, & Cibulka, 1987).

Safety And Hazards

1-Bromo-2-Chlorotetrafluoroethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

特性

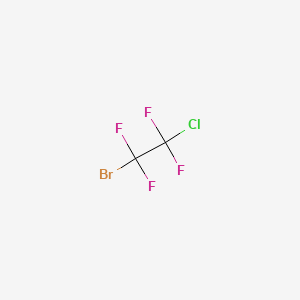

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188880 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-Chlorotetrafluoroethane | |

CAS RN |

354-53-0 | |

| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。